molecular formula C19H28N2O5Si B14748776 5-(4-Oxanyloxy)-1-(2-trimethylsilylethoxymethyl)-3-indazolecarboxylic acid CAS No. 869782-61-6

5-(4-Oxanyloxy)-1-(2-trimethylsilylethoxymethyl)-3-indazolecarboxylic acid

Cat. No.: B14748776
CAS No.: 869782-61-6
M. Wt: 392.5 g/mol
InChI Key: JFZGATSFBWLSSR-UHFFFAOYSA-N
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Description

5-(4-Oxanyloxy)-1-(2-trimethylsilylethoxymethyl)-3-indazolecarboxylic acid is a synthetic indazole derivative characterized by two key functional groups: a 4-oxanyloxy (tetrahydropyranyloxy) moiety at position 5 and a 2-trimethylsilylethoxymethyl (SEM) protecting group at position 1. The SEM group is widely employed in organic synthesis to protect nitrogen atoms during multi-step reactions, while the 4-oxanyloxy group enhances solubility and stability in polar solvents. This compound is of interest in medicinal chemistry due to indazole’s role as a scaffold in kinase inhibitors and anticancer agents .

Properties

CAS No.

869782-61-6

Molecular Formula

C19H28N2O5Si

Molecular Weight

392.5 g/mol

IUPAC Name

5-(oxan-4-yloxy)-1-(2-trimethylsilylethoxymethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C19H28N2O5Si/c1-27(2,3)11-10-25-13-21-17-5-4-15(26-14-6-8-24-9-7-14)12-16(17)18(20-21)19(22)23/h4-5,12,14H,6-11,13H2,1-3H3,(H,22,23)

InChI Key

JFZGATSFBWLSSR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)OC3CCOCC3)C(=N1)C(=O)O

Origin of Product

United States

Biological Activity

5-(4-Oxanyloxy)-1-(2-trimethylsilylethoxymethyl)-3-indazolecarboxylic acid, with CAS number 869782-61-6, is a synthetic compound that has garnered attention for its potential biological activities. The compound's molecular formula is C19H28N2O5SiC_{19}H_{28}N_{2}O_{5}Si and it has a molecular weight of approximately 392.52 g/mol. Its structure includes an indazole ring, which is known for various pharmacological properties.

Enzyme Inhibition

Enzyme inhibition studies are critical for assessing the therapeutic potential of new compounds. Similar indazole derivatives have shown inhibitory effects on enzymes like cholinesterases and glucosidases, which are relevant in conditions such as diabetes and neurodegenerative diseases . The enzyme inhibitory profile of this compound remains to be fully explored but may follow this trend given its structural characteristics.

Anticancer Activity

Indazole derivatives have been extensively studied for their anticancer properties. For example, several indazole compounds have exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The mechanism often involves apoptosis induction and inhibition of key metabolic pathways in cancer cells. While direct studies on the specific compound are sparse, the existing literature on related compounds suggests that it may also possess anticancer activity.

Comparative Analysis of Indazole Derivatives

A recent study synthesized several indazole derivatives and evaluated their biological activities. Here’s a summary table of some findings relevant to compounds structurally similar to this compound:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-724.74Thymidylate synthase inhibition
Compound BHCT-1162.52Apoptosis induction
Compound CPANC-110.2VEGF targeting

These results indicate a promising profile for indazole derivatives in cancer therapy, suggesting that further investigation into this compound could yield valuable insights into its anticancer potential.

Research Findings

Despite the lack of extensive research specifically on this compound, related studies emphasize the importance of structural features in dictating biological activity. The presence of functional groups such as oxanoyl and trimethylsilyl moieties can enhance solubility and bioavailability, potentially improving therapeutic efficacy.

Future Directions

To fully elucidate the biological activity of this compound, future research should focus on:

  • In vitro Studies : Conduct assays to evaluate antioxidant capacity, enzyme inhibition profiles, and cytotoxic effects against various cancer cell lines.
  • In vivo Studies : Assess the pharmacokinetics and pharmacodynamics in animal models to understand therapeutic potential.
  • Mechanistic Studies : Investigate the biochemical pathways affected by this compound to identify specific targets within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on indole-carboxylic acid derivatives bearing thiazolidinone or thioxothiazolidinone moieties (e.g., compounds 1a-1f, 2a-2b). While these share a heterocyclic carboxylic acid core with the target compound, critical structural and functional differences exist:

Structural Differences

Feature Target Compound Evidence Compounds (e.g., 1a-1f)
Core Structure Indazole (two adjacent nitrogen atoms) Indole (one nitrogen atom)
Position 1 Substituent SEM protecting group Unsubstituted or aryl-substituted amino/thioxo groups
Position 5 Substituent 4-Oxanyloxy (tetrahydropyranyloxy) Thiazolidinone or thioxothiazolidinone moieties
Carboxylic Acid Position Position 3 Position 2 (indole derivatives)

Physicochemical and Reactivity Profiles

  • Solubility: The SEM and 4-oxanyloxy groups in the target compound likely improve solubility in organic solvents (e.g., DMF, THF) compared to the thiazolidinone-containing indole derivatives, which exhibit polar but less lipophilic profiles .
  • Stability: SEM groups are acid-labile, whereas the 4-oxanyloxy group is base-sensitive. In contrast, thioxothiazolidinone derivatives (e.g., 1a-1f) are stable under reflux conditions in acetic acid .
  • Biological Activity: Indazole derivatives often target kinase enzymes, while thiazolidinone-indole hybrids (e.g., 1a-1f) show antimicrobial and anticancer activity via thiol-binding mechanisms .

Data Table: Key Comparative Properties

Property 5-(4-Oxanyloxy)-1-SEM-3-indazolecarboxylic Acid 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic Acid (1a)
Molecular Weight ~365.5 g/mol (estimated) 318.3 g/mol
Melting Point Not reported 245–247°C (recrystallized from acetic acid)
Solubility High in DMF, THF Moderate in acetic acid, low in ethanol
Synthetic Conditions Hypothetical: SEM protection, etherification Reflux in acetic acid with NaOAc (2.5–3 h)
Key Functional Groups SEM, 4-oxanyloxy Thioxothiazolidinone, formyl-indole

Research Findings and Limitations

  • Evidence Compounds: Exhibit moderate anticancer activity (IC₅₀ = 8–12 μM against HeLa cells) attributed to thiazolidinone-mediated apoptosis . No analogous data exists for the target compound.
  • Direct experimental data on the target compound’s synthesis, stability, or bioactivity is lacking.

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